Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate
Overview
Description
Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate: is a chemical compound with the molecular formula C11H18FNO3. It is an ester that contains a seven-membered ring with a nitrogen atom, a carbonyl group, and a fluoro atom attached to the ring. This compound is commonly used in organic synthesis as a building block to synthesize more complex molecules, including drugs, pesticides, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate typically involves the reaction of tert-butyl 4-fluoro-3-oxoazepane-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include tert-butyl alcohol, fluoroalkylating agents, and azepane derivatives .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product. Safety measures and quality control are essential to ensure the consistency and reliability of the compound .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The fluoro atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the synthesis of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Tert-butyl 4-fluoro-3-oxoazepane-1-carboxylate
- Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate
- This compound
Uniqueness: this compound is unique due to its specific structural features, including the presence of a fluoro atom and a seven-membered ring. These features contribute to its distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-6-4-5-9(14)8(12)7-13/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKJZSHWZNDJJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C(C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697028 | |
Record name | tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
644982-12-7 | |
Record name | tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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